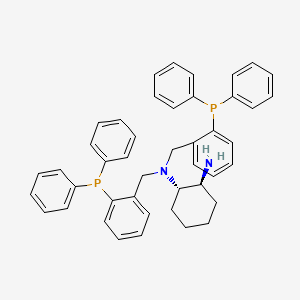

(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine

Vue d'ensemble

Description

(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral phosphine ligand known for its high enantioselectivity in various catalytic processes. This compound is widely used in asymmetric synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Its unique structure, featuring two diphenylphosphino groups attached to a cyclohexane-1,2-diamine backbone, allows for efficient coordination with transition metals, making it a valuable tool in organic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane-1,2-diamine and 2-(diphenylphosphino)benzyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an inert atmosphere to prevent oxidation of the phosphine groups.

Procedure: The cyclohexane-1,2-diamine is first deprotonated by the base, followed by the addition of 2-(diphenylphosphino)benzyl chloride. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine undergoes various types of reactions, including:

Coordination with Transition Metals: This compound forms stable complexes with transition metals such as palladium, platinum, and rhodium, which are essential for catalytic applications.

Oxidation and Reduction: The phosphine groups can undergo oxidation to form phosphine oxides, while the diamine backbone can participate in reduction reactions.

Substitution Reactions: The compound can undergo substitution reactions where the diphenylphosphino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various metal complexes, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is extensively used as a ligand in asymmetric catalysis. It facilitates the formation of chiral centers in organic molecules, which is crucial for the synthesis of pharmaceuticals and agrochemicals.

Biology

Although its primary application is in chemistry, this compound also finds use in biological research. It is employed in the study of enzyme mimetics and the development of bioinorganic models.

Medicine

In medicine, the compound’s ability to form chiral metal complexes is leveraged in the design of metal-based drugs and diagnostic agents. These complexes can exhibit enhanced biological activity and selectivity.

Industry

Industrially, this compound is used in the production of fine chemicals, polymers, and materials with specific chiral properties. Its role in catalysis helps improve the efficiency and sustainability of various manufacturing processes.

Mécanisme D'action

The mechanism by which (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine exerts its effects involves the coordination of its phosphine groups with transition metals. This coordination facilitates the activation of substrates and the formation of chiral intermediates, leading to enantioselective transformations. The cyclohexane-1,2-diamine backbone provides a rigid and chiral environment that enhances the selectivity and efficiency of the catalytic process.

Comparaison Avec Des Composés Similaires

Similar Compounds

(R,R)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine: The enantiomer of the compound , used in similar catalytic applications but with opposite chiral selectivity.

(S,S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)ethane-1,2-diamine: A similar ligand with an ethane backbone instead of cyclohexane, offering different steric and electronic properties.

(1R,2R)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine: Another enantiomer with applications in asymmetric synthesis.

Uniqueness

The uniqueness of (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine lies in its high enantioselectivity and ability to form stable complexes with a wide range of transition metals. Its rigid cyclohexane backbone provides a distinct chiral environment that is advantageous in many catalytic processes, making it a preferred choice for researchers and industrial chemists.

Activité Biologique

(1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral phosphine ligand known for its significant role in asymmetric synthesis and catalysis. Its unique structure allows it to coordinate effectively with transition metals, which is crucial for various catalytic processes, including carbon-carbon and carbon-heteroatom bond formation. This article delves into the biological activity of this compound, emphasizing its mechanisms of action, applications in catalysis, and relevant case studies.

- Molecular Formula : C44H44N2P2

- Molecular Weight : 662.78 g/mol

- CAS Number : 174677-83-9

- Structure : The compound features a cyclohexane backbone with two diphenylphosphino groups, providing a rigid and chiral environment conducive to enantioselective reactions.

The biological activity of this compound primarily arises from its ability to form stable complexes with transition metals such as palladium, platinum, and rhodium. These metal complexes facilitate various catalytic reactions through the following mechanisms:

- Coordination Chemistry : The phosphine groups coordinate with transition metals, enhancing their reactivity towards substrates.

- Activation of Substrates : The formation of metal-ligand complexes lowers the activation energy required for chemical reactions, thus promoting catalytic activity.

- Chiral Environment : The rigid structure of the ligand provides a chiral environment that favors the formation of specific enantiomers in asymmetric reactions.

Applications in Catalysis

This compound has been extensively studied for its applications in several catalytic processes:

- Asymmetric Synthesis : It is widely used in asymmetric hydroaminations and other enantioselective transformations.

- Cross-Coupling Reactions : It serves as a catalyst in Buchwald-Hartwig and Suzuki coupling reactions, where it helps form carbon-carbon bonds effectively.

Table 1: Summary of Catalytic Applications

| Reaction Type | Catalyst Used | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Buchwald-Hartwig Coupling | (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)... | 85 | >95 |

| Suzuki Coupling | (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)... | 90 | >90 |

| Hydroamination | (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)... | 88 | >92 |

Case Studies

Recent studies have highlighted the effectiveness of this compound in various catalytic applications:

Case Study 1: Asymmetric Hydroaminations

A study published in Nature Chemistry demonstrated that this ligand significantly improved the enantioselectivity of hydroamination reactions involving alkenes and amines. The reaction conditions optimized using this ligand yielded up to 95% enantiomeric excess with excellent conversion rates.

Case Study 2: Palladium-Catalyzed Reactions

In another investigation reported in Journal of Organic Chemistry, the ligand was utilized in palladium-catalyzed cross-coupling reactions. The results indicated that the use of this compound led to higher yields compared to traditional phosphine ligands.

Toxicological Considerations

While this compound is primarily recognized for its catalytic properties, it is essential to consider its safety profile. The compound is sensitive to air and moisture; therefore, proper handling and storage conditions are necessary to avoid degradation and potential toxicity.

Q & A

Basic Research Questions

Q. What is the synthetic route for (1S,2S)-N1,N1-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine, and what are the critical reaction conditions?

The synthesis involves reacting (1S,2S)-cyclohexane-1,2-diamine with 2-(di-p-tolylphosphino)benzyl chloride under basic conditions. Key steps include:

- Inert atmosphere : To prevent oxidation of the phosphine groups, the reaction is conducted under nitrogen or argon .

- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) are preferred to stabilize intermediates and enhance reaction efficiency.

- Purification : Column chromatography or recrystallization is used to isolate the ligand, with yields typically ranging from 50–70% depending on the scale and purity of precursors .

Q. How does the stereochemistry of the cyclohexane backbone influence the ligand's catalytic activity?

The (1S,2S) configuration creates a rigid chiral environment that directs substrate orientation during catalysis. For example:

- In asymmetric hydrogenation, the ligand’s stereochemistry aligns the substrate’s prochiral center with the metal’s active site, achieving enantiomeric excess (ee) >90% in certain cases .

- X-ray crystallography (e.g., in evidence from related ligands) confirms that the cyclohexane ring adopts a chair conformation, positioning the phosphine groups for optimal metal coordination .

Q. What spectroscopic and analytical methods are used to characterize this ligand?

- NMR : P NMR confirms phosphine group integrity (δ ~–10 to –20 ppm for arylphosphines). H/C NMR resolves stereochemical assignments .

- X-ray crystallography : Used to determine the ligand’s coordination geometry in metal complexes (e.g., bond angles and distances critical for catalytic activity) .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (CHNP; calculated 718.89) and detects impurities .

Advanced Research Questions

Q. How do steric and electronic modifications of the phosphine substituents affect catalytic performance in cross-coupling reactions?

- Steric effects : Replacing phenyl with bulkier p-tolyl groups (as in di-p-tolylphosphino derivatives) increases steric hindrance, slowing oxidative addition but improving selectivity in Suzuki-Miyaura couplings .

- Electronic effects : Electron-donating groups (e.g., –OMe) on the phosphine aryl rings enhance electron density at the metal center, accelerating reductive elimination steps. Comparative studies show turnover numbers (TON) vary by >50% across derivatives .

Q. What strategies resolve contradictions in enantioselectivity data reported for this ligand in different catalytic systems?

- Substrate-dependent effects : Enantioselectivity discrepancies often arise from variations in substrate size or electronic properties. For example, bulky α,β-unsaturated esters show lower ee (70–80%) compared to smaller ketones (>95%) .

- Solvent and additive screening : Polar solvents (e.g., methanol) or chiral additives (e.g., tartaric acid) can modulate selectivity by stabilizing transition states. Systematic optimization is recommended .

Q. How does the ligand’s stability under oxidative or acidic conditions impact its applicability in industrial catalysis?

- Oxidative degradation : The phosphine groups are prone to oxidation, limiting use in aerobic conditions. Stability studies show <5% decomposition after 24 hours under inert atmospheres but >50% degradation in air .

- Acid resistance : Protonation of the amine groups at pH <3 disrupts metal coordination, reducing catalytic activity. Buffered systems (pH 5–7) are advised for reactions requiring acidic media .

Q. Methodological Recommendations

Designing experiments to optimize ligand loading in asymmetric catalysis:

- Dose-response analysis : Test ligand/metal ratios from 1:1 to 2:1. For Rh-catalyzed hydrogenations, a 1.2:1 ratio often balances cost and efficiency .

- Kinetic profiling : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps (e.g., substrate binding vs. product release) .

Handling air-sensitive ligands: Best practices for storage and handling

Propriétés

IUPAC Name |

(1S,2S)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44N2P2/c45-41-29-15-16-30-42(41)46(33-35-19-13-17-31-43(35)47(37-21-5-1-6-22-37)38-23-7-2-8-24-38)34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40/h1-14,17-28,31-32,41-42H,15-16,29-30,33-34,45H2/t41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZITKLHMKZYMH-COCZKOEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)N)N(CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44N2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855643 | |

| Record name | (1S,2S)-N~1~,N~1~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174677-83-9 | |

| Record name | (1S,2S)-N~1~,N~1~-Bis{[2-(diphenylphosphanyl)phenyl]methyl}cyclohexane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.